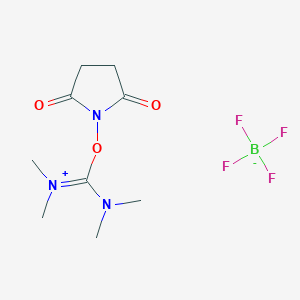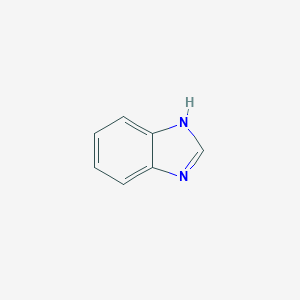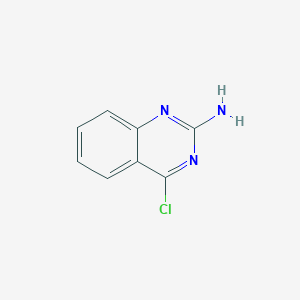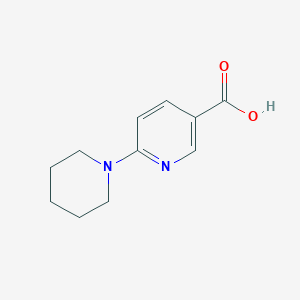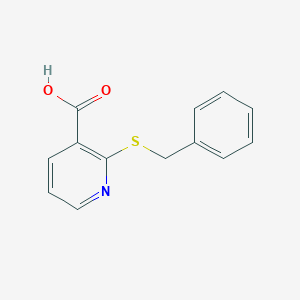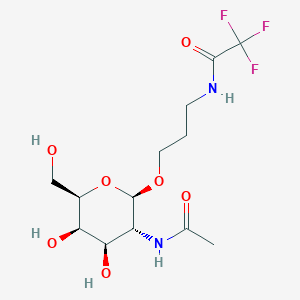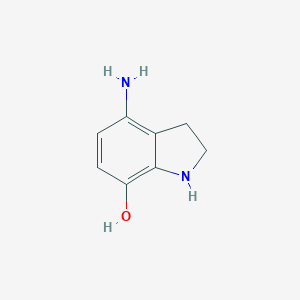
4-Aminoindolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminoindolin-7-ol is a chemical compound that belongs to the family of indolin-7-ol derivatives. It is a potent inhibitor of protein kinase C (PKC) and has been extensively studied for its potential use in cancer therapy. The compound has also shown promising results in the treatment of other diseases, such as diabetes and Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 4-Aminoindolin-7-ol is through the inhibition of protein kinase C (4-Aminoindolin-7-ol). 4-Aminoindolin-7-ol is a family of serine/threonine kinases that play a key role in cell signaling pathways. 4-Aminoindolin-7-ol is overexpressed in many types of cancer, and its inhibition by 4-Aminoindolin-7-ol leads to the suppression of cancer cell growth and proliferation.
Biochemical And Physiological Effects
In addition to its anticancer properties, 4-Aminoindolin-7-ol has also been shown to have potential therapeutic effects in other diseases. The compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, and has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages And Limitations For Lab Experiments
One of the advantages of 4-Aminoindolin-7-ol is its high potency as a 4-Aminoindolin-7-ol inhibitor. This makes it a useful tool for studying 4-Aminoindolin-7-ol signaling pathways and their role in disease. However, one limitation of the compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for research on 4-Aminoindolin-7-ol. One area of interest is the development of more potent and selective 4-Aminoindolin-7-ol inhibitors based on the structure of 4-Aminoindolin-7-ol. Another area of interest is the exploration of the compound's potential therapeutic effects in other diseases beyond cancer, such as diabetes and Alzheimer's disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-Aminoindolin-7-ol and its effects on 4-Aminoindolin-7-ol signaling pathways.
Synthesis Methods
The synthesis of 4-Aminoindolin-7-ol involves the reaction of indole-7-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-amino-2-methylphenol in the presence of a base, such as triethylamine, to yield 4-Aminoindolin-7-ol.
Scientific Research Applications
4-Aminoindolin-7-ol has been extensively studied for its potential use as a therapeutic agent in cancer treatment. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
properties
CAS RN |
121545-81-1 |
|---|---|
Product Name |
4-Aminoindolin-7-ol |
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-amino-2,3-dihydro-1H-indol-7-ol |
InChI |
InChI=1S/C8H10N2O/c9-6-1-2-7(11)8-5(6)3-4-10-8/h1-2,10-11H,3-4,9H2 |
InChI Key |
OCHAQTCASLOPQY-UHFFFAOYSA-N |
SMILES |
C1CNC2=C(C=CC(=C21)N)O |
Canonical SMILES |
C1CNC2=C(C=CC(=C21)N)O |
synonyms |
1H-Indol-7-ol,4-amino-2,3-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



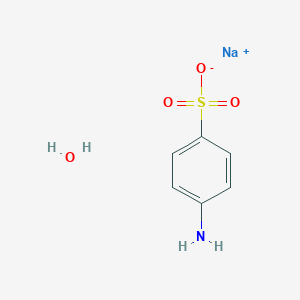
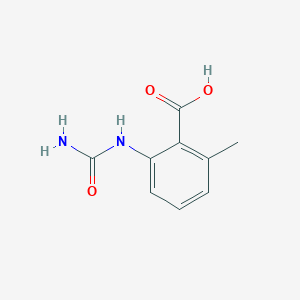
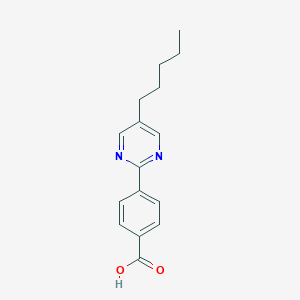

![(2S)-1-[2-[4-chloro-2-(2-chlorobenzoyl)-N-(3,4-dimethoxyphenyl)sulfonylanilino]acetyl]pyrrolidine-2-carboxamide](/img/structure/B57376.png)
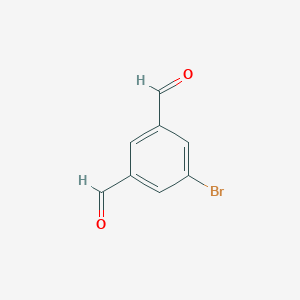
![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane-4-carbonyl chloride, 1-oxide (9CI)](/img/structure/B57382.png)
